Lipophilicity (LogP) Comparison: Impact on Solubility and Membrane Permeability
3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde exhibits a significantly higher predicted LogP (3.25-3.43) compared to the simpler analog 3-(cyclopropylmethoxy)benzaldehyde (LogP ~2.48) [1]. This 0.77-0.95 unit increase in LogP indicates a >5-fold higher theoretical partition into octanol, suggesting enhanced membrane permeability and altered solubility profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.25-3.43 (predicted) |
| Comparator Or Baseline | 3-(Cyclopropylmethoxy)benzaldehyde, LogP ~2.48 (predicted) |
| Quantified Difference | Δ LogP = +0.77 to +0.95 |
| Conditions | In silico prediction (XLogP3 or similar method) |
Why This Matters
The higher LogP value directly informs selection for applications requiring improved membrane permeability or when optimizing solubility in lipophilic environments.
- [1] Chembase.cn. (n.d.). 3-chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde (ChemBase ID: 50146). Computed LogP. View Source
